Conformational Stability: Torsion Angle Comparison with 4‑Bromo Analog
The central C–S–N–C torsion angle defines the L‑shaped molecular conformation. 4‑Chloro-N-cyclohexylbenzenesulfonamide exhibits a torsion angle of −78.0(2)°, which is nearly identical to the −77.8(3)° observed for the 4‑bromo analog [1][2]. This consistency indicates that the conformational geometry is largely invariant to halogen substitution at the 4‑position, suggesting that the cyclohexyl‑sulfonamide core provides a robust scaffold for derivative design without introducing unintended steric bias.
4-Br −77.8(3)°
| Evidence Dimension | C–S–N–C torsion angle |
|---|---|
| Target Compound Data | −78.0(2)° |
| Comparator Or Baseline | 4‑Bromo-N-cyclohexylbenzenesulfonamide: −77.8(3)° |
| Quantified Difference | 0.2° difference (within experimental uncertainty) |
| Conditions | Single‑crystal X‑ray diffraction at 296 K (chloro) and 293 K (bromo) |
Why This Matters
Demonstrates that the chloro derivative maintains the same bioactive conformation as its bromo counterpart, making it a reliable isostere for structure‑based design when halogen substitution is varied.
- [1] Sharif, S., Mughal, S. Y., Khan, I. U., Akkurt, M., & Khan, M. H. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o468. View Source
- [2] Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2047. View Source
